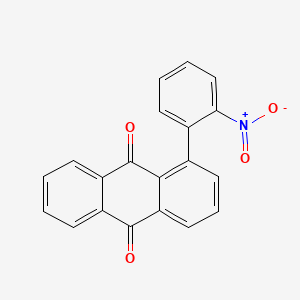
1-(2-Nitrophenyl)-9,10-anthracenedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Nitrophenyl)-9,10-anthracenedione is an organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by the presence of a nitrophenyl group attached to the anthracenedione core, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Nitrophenyl)-9,10-anthracenedione typically involves the nitration of anthracenedione derivatives. One common method is the reaction of 9,10-anthracenedione with 2-nitrophenylboronic acid in the presence of a palladium catalyst. This reaction is carried out under an inert atmosphere, typically using a solvent like toluene, and requires heating to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes where anthracenedione is treated with nitric acid in the presence of sulfuric acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The resulting compound is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Nitrophenyl)-9,10-anthracenedione undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Sodium dithionite, hydrogen gas with palladium catalyst.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Reduction: 1-(2-Aminophenyl)-9,10-anthracenedione.
Oxidation: Anthraquinone derivatives.
Substitution: Halogenated or nitrated anthracenedione derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-Nitrophenyl)-9,10-anthracenedione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism of action of 1-(2-Nitrophenyl)-9,10-anthracenedione involves its interaction with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the DNA and potentially leading to cell death. This property is being explored for its potential use in cancer therapy . Additionally, the nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzyl alcohol: Shares the nitrophenyl group but differs in the core structure
Eigenschaften
CAS-Nummer |
20600-83-3 |
|---|---|
Molekularformel |
C20H11NO4 |
Molekulargewicht |
329.3 g/mol |
IUPAC-Name |
1-(2-nitrophenyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H11NO4/c22-19-14-7-1-2-8-15(14)20(23)18-13(9-5-10-16(18)19)12-6-3-4-11-17(12)21(24)25/h1-11H |
InChI-Schlüssel |
RIXJHQXGAMSQBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3C2=O)C4=CC=CC=C4[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4,5-diacetyloxy-6-phenylmethoxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12294957.png)

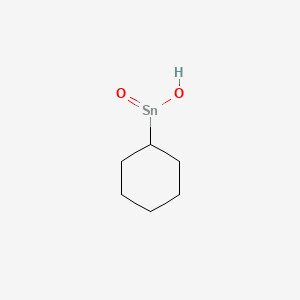

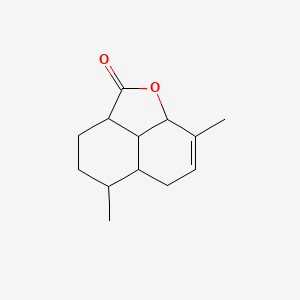
![6'-Methoxy-1-methylspiro[azepane-4,2'-chromane]-4',7-dione](/img/structure/B12294991.png)

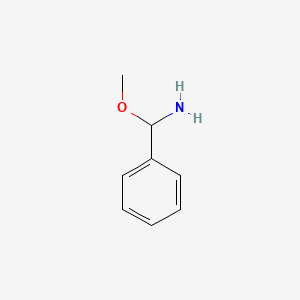
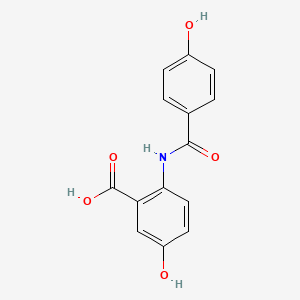
![3-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-(17-isoquinolin-7-yl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl)-N-methylpropanamide](/img/structure/B12295008.png)
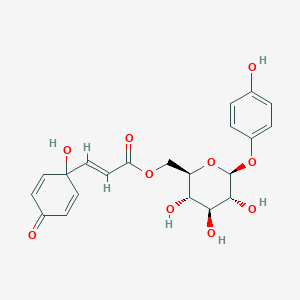
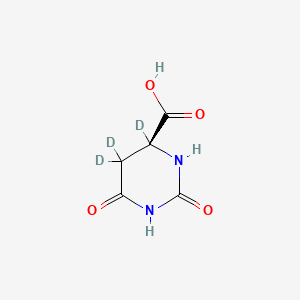
![17-(1-hydroxyethyl)-10,13-dimethyl-2,8,9,11,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,12-dione](/img/structure/B12295022.png)
![tert-butyl N-[2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]phenyl]carbamate](/img/structure/B12295024.png)
